Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is a synthetic organic compound with the molecular formula and a molecular weight of 414.16 g/mol. It is classified as an ester, specifically an enol ester, characterized by the presence of a double bond in the hex-2-enoate moiety and a phenoxy group substituted with iodine and trifluoromethyl groups. This compound is notable for its applications in synthetic organic chemistry, particularly as a building block for more complex molecules.
The synthesis of Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate typically involves the nucleophilic substitution reaction between 2-iodo-5-(trifluoromethyl)phenol and methyl 6-bromohex-2-enoate. The reaction is conducted under basic conditions, often utilizing potassium carbonate as the base in a solvent such as dimethylformamide (DMF). The process usually occurs at elevated temperatures to facilitate the reaction.
Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate features:
| Property | Value |
|---|---|
| CAS Number | 920334-20-9 |
| IUPAC Name | Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate |
| InChI Key | PBUYRFRPUBJLBA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I |
Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate can participate in several types of chemical reactions:
The mechanism of action for Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate involves its interactions with biological targets. The presence of the iodine and trifluoromethyl groups enhances its reactivity and binding affinity to enzymes or receptors. The phenoxy group facilitates non-covalent interactions such as hydrogen bonding, which can influence the compound's biological activity.
Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate exhibits properties typical of organic esters:
Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate has several important applications in scientific research:
This compound represents a versatile tool in both academic and industrial settings, facilitating advancements in chemical synthesis and biological research.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2